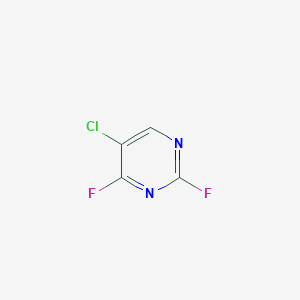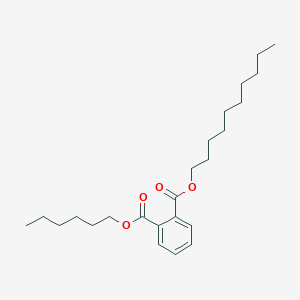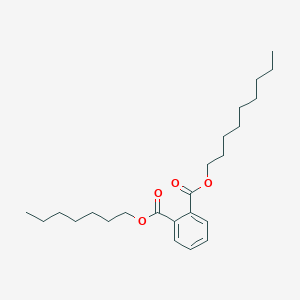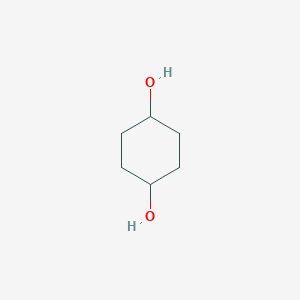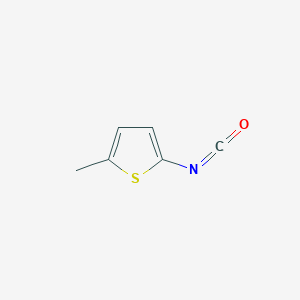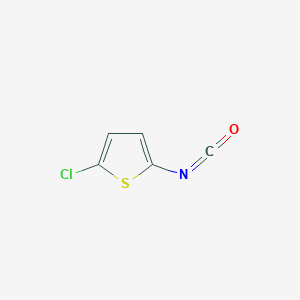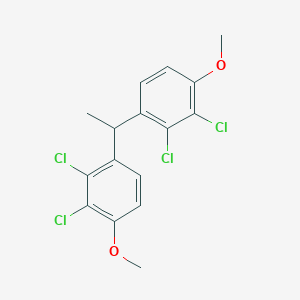
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane is an organic compound with the molecular formula C16H14Cl4O2 It is a derivative of diphenylethane, where the phenyl rings are substituted with chlorine and methoxy groups
科学的研究の応用
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and chemical intermediates.
Biology: Research studies investigate its potential biological activities, such as antimicrobial or anticancer properties. The compound’s interactions with biological systems are of interest for drug discovery and development.
Medicine: Its derivatives are explored for therapeutic applications, including the treatment of diseases where halogenated compounds show efficacy.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products. Its unique chemical properties make it valuable for various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane typically involves the reaction of 2,3-dichloro-4-methoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a reduction step to yield the final compound. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted products.
作用機序
The mechanism of action of 1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and safety profile.
類似化合物との比較
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-methoxyphenyl)ethane:
4,4’-DDT: Another related compound, 4,4’-DDT, has similar halogenation but different functional groups, leading to distinct chemical and biological properties.
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has methoxy groups but differs in the position and type of substituents.
Uniqueness
1,1-Bis(2,3-dichloro-4-methoxyphenyl)ethane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of chlorine and methoxy groups on the phenyl rings makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
2,3-dichloro-1-[1-(2,3-dichloro-4-methoxyphenyl)ethyl]-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4O2/c1-8(9-4-6-11(21-2)15(19)13(9)17)10-5-7-12(22-3)16(20)14(10)18/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAVNVFUBBDCTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=C(C(=C(C=C2)OC)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



